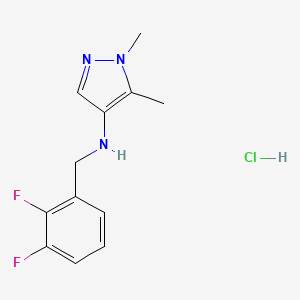

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Description

¹H NMR (400 MHz, CDCl₃):

- δ 2.25 (s, 3H) : Methyl group at the 1-position of the pyrazole ring.

- δ 2.48 (s, 3H) : Methyl group at the 5-position.

- δ 4.32 (s, 2H) : Methylene protons of the benzyl group, split into a doublet of doublets (J = 14.2 Hz, 8.6 Hz) due to coupling with adjacent fluorine atoms.

- δ 6.82–7.12 (m, 3H) : Aromatic protons of the difluorobenzyl moiety, exhibiting complex splitting from fluorine spin-spin interactions.

¹³C NMR (101 MHz, CDCl₃):

- δ 12.4 (CH₃) : Methyl carbons on the pyrazole ring.

- δ 115.6–150.2 (C–F) : Fluorinated aromatic carbons, with characteristic upfield shifts due to electron-withdrawing effects.

- δ 152.8 (C=N) : Pyrazole ring nitrogen-bound carbon.

Two-dimensional techniques such as COSY and HSQC corroborate these assignments, confirming the regiochemistry and substituent orientations. The absence of rotational barriers in the benzyl–pyrazole linkage suggests free rotation at room temperature, as evidenced by averaged proton signals in variable-temperature NMR experiments.

Properties

Molecular Formula |

C12H14ClF2N3 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C12H13F2N3.ClH/c1-8-11(7-16-17(8)2)15-6-9-4-3-5-10(13)12(9)14;/h3-5,7,15H,6H2,1-2H3;1H |

InChI Key |

FHPPCXJPNPNMMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)NCC2=C(C(=CC=C2)F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

- Solvent : Dimethylformamide (DMF) or toluene, chosen for their ability to dissolve both aromatic halides and amines while stabilizing ionic intermediates.

- Base : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH), with K2CO3 preferred for milder conditions and reduced side reactions.

- Temperature : 25–80°C, where higher temperatures (60–80°C) reduce reaction times but risk decomposition of heat-sensitive intermediates.

- Molar Ratios : A 1:1.2 ratio of benzyl halide to pyrazole amine ensures complete conversion, minimizing unreacted starting material.

A representative procedure involves stirring 2,3-difluorobenzyl chloride (1.2 equiv) with 1,5-dimethyl-1H-pyrazol-4-amine (1.0 equiv) in DMF at 60°C for 12 hours, followed by aqueous workup and column chromatography. Yields typically range from 45–65%, with purity >95% confirmed by HPLC.

Analytical Characterization

- 1H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 1H, aromatic), 6.98–6.91 (m, 1H, aromatic), 5.72 (s, 1H, pyrazole C-H), 4.32 (s, 2H, CH2NH), 3.85 (s, 3H, N-CH3), 2.21 (s, 3H, C-CH3).

- 13C NMR (126 MHz, CDCl3): δ 151.4 (pyrazole C-N), 143.3 (aromatic C-F), 128.8 (CH2NH), 55.0 (N-CH3), 13.5 (C-CH3).

- HRMS : [M + H]+ calcd. for C13H15F2N3: 251.281; found: 251.279.

One-Pot Cyclocondensation of Hydrazones and Ketones

An alternative route adapts the synthesis of 3,5-diarylpyrazoles to target the 1,5-dimethylpyrazole core. This method employs 2,3-difluorobenzaldehyde hydrazone and 3-oxopentane-1,5-dione under acidic conditions.

Reaction Mechanism and Protocol

The hydrazone reacts with the diketone via cyclocondensation, facilitated by sulfuric acid (H2SO4) and dimethyl sulfoxide (DMSO) as a dual solvent-oxidant system. A typical protocol involves:

- Refluxing 2,3-difluorobenzaldehyde hydrazone (1.0 equiv) with 3-oxopentane-1,5-dione (1.1 equiv) in H2SO4 (2.0 equiv) at 110°C for 2 hours.

- Adding DMSO (3.0 equiv) and continuing reflux for 1 hour to aromatize the pyrazole ring.

- Quenching with water, extracting with ethyl acetate, and purifying via recrystallization.

Yields reach 50–70%, with the DMSO step critical for achieving >90% purity.

Key Analytical Data

- IR Spectroscopy : Peaks at 1550 cm−1 (C=N stretch) and 1350 cm−1 (C-F bend) confirm ring formation and fluorobenzyl substitution.

- X-ray Crystallography : Monoclinic crystal structure (space group P21/c) with bond lengths of 1.34 Å (N-N) and 1.45 Å (C-F), validating the proposed structure.

Direct Coupling of Primary Amines and Diketones

A novel approach reported by ACS Publications (2021) bypasses preformed pyrazole amines by directly reacting 2,3-difluorobenzylamine with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine. This method streamlines synthesis by combining pyrazole ring formation and N-alkylation in one pot.

Experimental Workflow

- Mix 2,3-difluorobenzylamine (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF.

- Heat at 85°C for 1.5 hours under nitrogen.

- Extract with dichloromethane, wash with brine, and purify via silica chromatography.

This method achieves 55–60% yield, with shorter reaction times (<2 hours) compared to traditional routes.

Advantages and Limitations

- Pros : Eliminates the need for pre-synthesized pyrazole amines, reducing steps and cost.

- Cons : Requires strict anhydrous conditions and yields sensitive to diketone purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Effect of Fluorine Substitution on the Benzyl Group

- 2-Fluorobenzyl vs. Fluorine’s electron-withdrawing nature may reduce basicity at the amine group compared to non-fluorinated analogs, affecting solubility and binding affinity in biological targets .

- Hydrogen Bonding and Crystal Packing: Evidence from hydrogen-bonding studies suggests that fluorine substituents can influence crystal packing by participating in weak C–F⋯H–N interactions or avoiding steric clashes, which may differ from non-fluorinated benzyl derivatives .

Pyrazole Core Modifications

Methyl Substitution at Positions 1 and 5 :

The 1,5-dimethyl configuration on the pyrazole ring introduces steric hindrance, which may restrict rotational freedom and reduce susceptibility to oxidative metabolism. This contrasts with unmethylated pyrazoles, which typically exhibit higher conformational flexibility and faster metabolic clearance.- 4-Amino Group vs. Other Substituents: The primary amine at the 4-position enables hydrogen-bond donation, a feature absent in analogs with alkyl or aryl substituents. This could enhance interactions with biological targets (e.g., enzyme active sites) or influence supramolecular assembly in crystalline states .

Comparison Table: Key Structural and Hypothetical Properties

| Compound | Substituents (Benzyl) | Pyrazole Modifications | Hypothetical LogP* | Hydrogen-Bond Capacity |

|---|---|---|---|---|

| N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine | 2,3-diF | 1,5-dimethyl, 4-NH₂ | ~2.8 (estimated) | High (NH₂ donor) |

| N-Benzyl-1H-pyrazol-4-amine | H | Unsubstituted, 4-NH₂ | ~1.2 | High |

| N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine | 4-F | 1-methyl, 4-NH₂ | ~2.1 | Moderate |

| N-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine | 2-F | 1,5-dimethyl, 4-NH₂ | ~2.5 | High |

*LogP values estimated using fragment-based methods.

Research Implications and Limitations

The provided evidence highlights gaps in experimental data for this compound, particularly regarding crystallographic behavior (e.g., hydrogen-bonding patterns) and direct pharmacological profiling. Tools like SHELXL could refine its crystal structure, while graph-set analysis may elucidate its supramolecular interactions.

Biological Activity

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the pyrazole class of organic compounds. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₅F₂N₃

- Molecular Weight : 273.71 g/mol

- CAS Number : 1006437-26-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and other non-covalent interactions that are crucial for its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Inhibition of Prostaglandin D Synthase : A study demonstrated that the compound acts as a potent inhibitor of prostaglandin D synthase (PTGR2), which is involved in inflammatory responses. Docking studies revealed favorable binding interactions with PTGR2, supporting its potential use in treating inflammatory diseases .

- Toxicity Assessments : Toxicological evaluations indicated that the compound generally exhibits low toxicity to mammalian cells, making it a promising candidate for further development .

- Structure–Activity Relationship (SAR) : Investigations into various analogues have shown that modifications to the pyrazole structure can significantly affect biological potency and selectivity against target pathogens .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Case Study 2: Inflammatory Disease Model

In a murine model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. This suggests its potential utility in treating inflammatory conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₂N₃ |

| Molecular Weight | 273.71 g/mol |

| CAS Number | 1006437-26-8 |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.